molecular formula C22H24N4O7S3 B2438266 Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-46-1

Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2438266
CAS RN: 361174-46-1
M. Wt: 552.64
InChI Key: BBTLEVKXXRRSIY-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 361174-46-1. It contains a benzo[d]thiazol-2-yl ring, which is a type of azole heterocycle that includes imidazoles and oxazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Scientific Research Applications

    Uranium Contamination Mitigation

    • Nanofiltration (NF) , a low-energy pressure-driven membrane treatment process, can be employed to remove uranyl complexes from groundwater contaminated with uranium. Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate could play a role in enhancing NF processes for uranium removal .
    • Mechanisms for uranium rejection involve steric hindrance and the reduction of Donnan exclusion due to the presence of environmentally relevant cations (Na+, Mg2+, and Ca2+). Solution pH also influences these mechanisms, affecting uranyl complexation and membrane charge .

    Water Treatment Efficiency Enhancement

    • Calcium ions (Ca2+) exhibit complexation affinity to uranium, impacting uranyl-complex molecular weight, valence, and shape. Understanding these interactions can improve water treatment efficiency .

    Atmospheric Science and AI

    • While not directly related to the compound, it’s worth noting that Artificial Intelligence (AI) plays a crucial role in atmospheric science. AI aids in understanding the Earth-Atmosphere system, enhances monitoring, prediction, and response to atmospheric observations and simulations .

properties

IUPAC Name

ethyl 4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-3-33-22(28)25-10-12-26(13-11-25)36(31,32)16-6-4-15(5-7-16)20(27)24-21-23-18-9-8-17(35(2,29)30)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLEVKXXRRSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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